An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea, a compound of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, outlines in-depth characterization methodologies, and discusses the scientific rationale behind the experimental choices. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both practical instruction and theoretical insights. Urea derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities, which include potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound, featuring a reactive chloroacetyl group, serves as a versatile intermediate for further chemical modifications and the exploration of novel bioactive molecules.
Introduction: Significance and Rationale
Urea and its derivatives have long been a cornerstone in the development of therapeutic agents, owing to the ability of the urea functional group to form stable hydrogen bonds with biological targets such as proteins and receptors.[2] The incorporation of an N-acyl group, specifically a chloroacetyl moiety, introduces a reactive electrophilic site. This functional handle allows for facile derivatization through nucleophilic substitution reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
The target molecule, 3-(2-chloroacetyl)-1-(4-methylphenyl)urea, combines the structural features of an aryl urea with a reactive chloroacetyl group, making it a valuable building block in synthetic and medicinal chemistry. Understanding its synthesis and thorough characterization is paramount for its effective utilization in drug discovery pipelines.
Synthesis of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
The synthesis of the title compound is achieved through the N-acylation of 1-(4-methylphenyl)urea with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution at the more nucleophilic nitrogen of the urea.
Reaction Mechanism and Principle
The synthesis proceeds via the nucleophilic attack of the terminal nitrogen atom of 1-(4-methylphenyl)urea on the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting urea and impede the reaction.
Experimental Protocol
Materials:
-
1-(4-methylphenyl)urea (p-tolylurea)
-
Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Acetone (anhydrous)
-
Ethanol (for recrystallization)
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Deionized water
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
-
Ice bath
-
Reflux condenser
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Büchner funnel and flask
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Filtration apparatus
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Melting point apparatus
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methylphenyl)urea (1 equivalent) in anhydrous acetone.
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Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
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Acylation: Cool the reaction mixture to 0-5 °C using an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C. The addition of chloroacetyl chloride often results in the formation of a precipitate (triethylamine hydrochloride).
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[3]
-
Work-up: Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold deionized water with stirring.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining triethylamine hydrochloride and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 3-(2-chloroacetyl)-1-(4-methylphenyl)urea as a crystalline solid.[1][4]
-
Drying: Dry the purified crystals under vacuum.
Safety Precautions
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Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
-
Acetone is a flammable solvent. Ensure there are no open flames or ignition sources in the vicinity of the experiment.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle it with care in a fume hood.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 3-(2-chloroacetyl)-1-(4-methylphenyl)urea.
Characterization of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₁ClN₂O₂[6] |
| Molecular Weight | 226.66 g/mol [6] |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis
The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons (ortho to -NH) | ~7.3-7.5 | Doublet | 2H |
| Aromatic protons (meta to -NH) | ~7.1-7.2 | Doublet | 2H |
| -NH- (urea) | ~8.5-9.5 | Broad Singlet | 1H |
| -NH- (acylurea) | ~10.0-11.0 | Broad Singlet | 1H |
| -CH₂-Cl | ~4.2-4.5 | Singlet | 2H |
| -CH₃ (tolyl) | ~2.2-2.4 | Singlet | 3H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (acyl) | ~165-170 |
| C=O (urea) | ~150-155 |
| Aromatic C (quaternary, attached to N) | ~135-140 |
| Aromatic C (quaternary, attached to CH₃) | ~130-135 |
| Aromatic CH (ortho to -NH) | ~129-130 |
| Aromatic CH (meta to -NH) | ~120-125 |
| -CH₂-Cl | ~40-45 |
| -CH₃ (tolyl) | ~20-22 |
Note: Chemical shifts are approximate and can vary depending on the solvent.[7]
FTIR spectroscopy is used to identify the functional groups present in the molecule.[8][9]
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretching (urea) | 3200-3400 | Medium-Strong |
| C-H Stretching (aromatic) | 3000-3100 | Medium |
| C-H Stretching (aliphatic) | 2850-3000 | Medium |
| C=O Stretching (acyl) | 1700-1740 | Strong |
| C=O Stretching (urea) | 1640-1680 | Strong |
| N-H Bending | 1550-1620 | Medium |
| C=C Stretching (aromatic) | 1450-1600 | Medium |
| C-N Stretching | 1200-1350 | Medium |
| C-Cl Stretching | 600-800 | Medium-Strong |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | Expected m/z | Notes |
| [M]⁺ | 226/228 | Molecular ion peak with isotopic pattern for one chlorine atom. |
| [M+H]⁺ | 227/229 | Protonated molecular ion. |
| [M-Cl]⁺ | 191 | Loss of chlorine. |
| [M-CH₂Cl]⁺ | 177 | Loss of the chloroacetyl group. |
| [p-tolyl-NCO]⁺ | 133 | Fragmentation of the urea linkage. |
| [p-tolyl-NH₂]⁺ | 107 | Fragmentation of the urea linkage. |
Note: The relative intensities of the isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) should be approximately 3:1.
Characterization Workflow Diagram
Caption: Workflow for the comprehensive characterization of the synthesized compound.
Conclusion
This technical guide has detailed a reliable and reproducible method for the synthesis of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea from readily available starting materials. The provided protocol, grounded in established chemical principles, offers a clear pathway for obtaining this valuable synthetic intermediate. Furthermore, the comprehensive characterization plan, encompassing a suite of spectroscopic and physical analyses, ensures the confirmation of the product's identity and purity. The data presented herein serves as a benchmark for researchers working with this and related N-acyl urea compounds. The successful synthesis and characterization of this molecule open avenues for the development of novel compounds with potential therapeutic applications.
References
- Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice Hall.
- Armarego, W. L., & Chai, C. L. (2012).
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2019). Journal of Medicinal Chemistry.
- Recent Advances in Synthesis and Biological Applications of Substituted Ureas. (n.d.). Bentham Science.
- Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. (n.d.).
- CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019). Loba Chemie.
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.).
- Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (2017). DARU Journal of Pharmaceutical Sciences.
- Infrared Spectroscopy. (n.d.). University of Colorado Boulder.
- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- Mass Spectrometry: Fragmentation P
- 13C NMR Chemical Shifts. (n.d.).
- 1H NMR Chemical Shifts. (n.d.).
- Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (2016).
- 3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea. (n.d.). PubChem.
- Recrystallization. (n.d.). University of California, Los Angeles.
- An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Green Chemistry Letters and Reviews.
- An In-depth Technical Guide to the Synthesis of (3-Hydroxy-p-tolyl)
- 1-(2-CHLOROACETYL)-3-P-TOLYLUREA. (n.d.). gsrs.
- 3-(2-Chloroacetyl)-1-(4-methylphenyl)urea, CAS [[13558-77-5]]. (n.d.). BIOZOL.
- Urea(57-13-6) 13C NMR spectrum. (n.d.). ChemicalBook.
- mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. (n.d.). Doc Brown's Chemistry.
- 1-(2-CHLOROACETYL)-3-P-TOLYLUREA. (n.d.).
- Recrystalliz
- Reagents & Solvents: Solvents for Recrystalliz
- Two-Solvent Recrystalliz
- Ion fragmentation of small molecules in mass spectrometry Class overview. (2013). University of Arizona.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). The Journal of Organic Chemistry.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.
- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. (2021). Biointerface Research in Applied Chemistry.
- Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021).
- Thioamide N–C(S) Activation. (n.d.). The Royal Society of Chemistry.
- Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (1986). Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. (n.d.).
- Urea, 1-(2-chloroethyl)-3-(o-propylphenyl)-. (n.d.). PubChem.
- Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. (2016). Journal of Chemical Sciences.
- shows the reaction between aryl amine and chloroacetyl chloride to give... (n.d.).
- Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (2016). Al-Mustansiriyah Journal of Science.
- REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. (2020).
- (a) FTIR Spectrum of pure Urea. (n.d.).
- Infrared spectra of crystalline urea films: (a) absorption spectrum of... (n.d.).
- 12.8: Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts.
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. 3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea | C11H13ClN2O2 | CID 43146222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. researchgate.net [researchgate.net]

